molecular formula C22H40BF4P2Rh- B1590018 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 213343-65-8

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B1590018
CAS RN: 213343-65-8
M. Wt: 556.2 g/mol
InChI Key: LKVIVYCYPYTYSO-FZUZUFHQSA-N
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Description

This compound is an electron-rich C2 symmetric bis(phospholane) ligand . It is used for enantioselective catalytic reactions . The compound is also known as "s,s-me-bpe-rh" .


Molecular Structure Analysis

The molecular formula of the compound is C22H40BF4P2Rh . The InChI string representation of the compound is also available .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 152.2-156.3 °C . It is brown to orange in color .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

This compound is used extensively in the field of organic synthesis, particularly in hydrogenation reactions. Its application in asymmetric hydrogenation has demonstrated high efficiency and selectivity, making it a valuable tool for producing enantiomerically pure compounds. The ligand framework of the molecule, characterized by its chiral phospholane rings, allows for effective enantioselectivity in the hydrogenation of unsaturated substrates (Burk et al., 1993).

Enhancing Reactivity and Selectivity

Research has shown that the structural attributes of this rhodium complex contribute to its catalytic prowess, enabling precise control over reaction outcomes. This is particularly evident in the selective hydroboration of alkenes and the facilitated exchange of deuterium into aromatic substrates, showcasing its versatility in modifying and building complex molecular architectures (Ellames et al., 2001), (Jacobs et al., 2013).

Mechanistic Insights and Complex Formation

Studies involving this rhodium complex have also provided valuable mechanistic insights into the process of asymmetric hydrogenation. It has been shown that the formation of solvent complexes and dihydrides plays a critical role in the reaction pathway, with the structure of the phosphine ligand significantly affecting the equilibrium between these species (Brown et al., 1981).

Synthesis and Modification of Complex Molecules

The compound has been employed as a catalyst precursor in the synthesis of α-amino acid derivatives through highly enantioselective hydrogenation reactions. This underscores its utility in producing key building blocks for pharmaceuticals and other biologically active molecules, demonstrating its impact beyond basic chemical transformations (Pilkington & Zanotti-gerosa, 2003).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate can be achieved through a series of reactions involving the coordination of rhodium(I) with the ligand 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane and cyclooctadiene, followed by the addition of tetrafluoroboric acid to form the final product.", "Starting Materials": [ "Rhodium(I) chloride dimer", "1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane", "Cyclooctadiene", "Tetrafluoroboric acid" ], "Reaction": [ "1. Dissolve Rhodium(I) chloride dimer in a solvent such as ethanol or methanol.", "2. Add 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane to the solution and stir for several hours to allow for coordination of the ligand with the rhodium(I) ion.", "3. Add cyclooctadiene to the solution and stir for several more hours to allow for the formation of the complex.", "4. Slowly add tetrafluoroboric acid to the solution while stirring to form the final product, 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate.", "5. Isolate the product by filtration or precipitation and wash with a suitable solvent to remove any impurities." ] }

CAS RN

213343-65-8

Molecular Formula

C22H40BF4P2Rh-

Molecular Weight

556.2 g/mol

IUPAC Name

cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

InChI

InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t11-,12-,13-,14-;;;/m0.../s1

InChI Key

LKVIVYCYPYTYSO-FZUZUFHQSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.[Rh]

SMILES

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

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